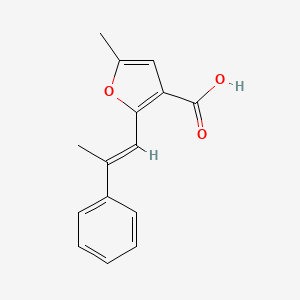![molecular formula C18H13BrN4O4S2 B12920943 5-Bromo-2,4-bis[(4-nitrobenzyl)sulfanyl]pyrimidine CAS No. 7249-22-1](/img/structure/B12920943.png)
5-Bromo-2,4-bis[(4-nitrobenzyl)sulfanyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2,4-bis((4-nitrobenzyl)thio)pyrimidine is a complex organic compound characterized by the presence of bromine, nitrobenzyl, and thio groups attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,4-bis((4-nitrobenzyl)thio)pyrimidine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where 5-bromo-2,4-dichloropyrimidine reacts with 4-nitrobenzylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,4-bis((4-nitrobenzyl)thio)pyrimidine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under appropriate conditions.
Reduction: The compound can be reduced to remove the nitro groups.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
5-Bromo-2,4-bis((4-nitrobenzyl)thio)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2,4-bis((4-nitrobenzyl)thio)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of bromine and nitro groups allows for strong interactions with biological molecules, potentially leading to significant biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-nitrobenzyl bromide
- 5-Bromo-2-(tert-butyldimethylsiloxy)pyrimidine
Comparison
Compared to similar compounds, 5-Bromo-2,4-bis((4-nitrobenzyl)thio)pyrimidine is unique due to the presence of two nitrobenzylthio groups. This structural feature enhances its reactivity and potential applications in various fields. The compound’s ability to undergo multiple types of chemical reactions also sets it apart from other similar compounds.
Properties
CAS No. |
7249-22-1 |
|---|---|
Molecular Formula |
C18H13BrN4O4S2 |
Molecular Weight |
493.4 g/mol |
IUPAC Name |
5-bromo-2,4-bis[(4-nitrophenyl)methylsulfanyl]pyrimidine |
InChI |
InChI=1S/C18H13BrN4O4S2/c19-16-9-20-18(29-11-13-3-7-15(8-4-13)23(26)27)21-17(16)28-10-12-1-5-14(6-2-12)22(24)25/h1-9H,10-11H2 |
InChI Key |
DGIVOOHDWJIQKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC(=NC=C2Br)SCC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


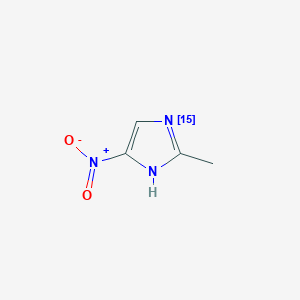
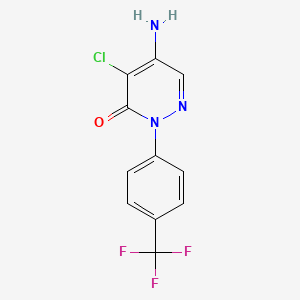
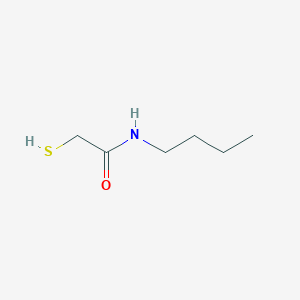

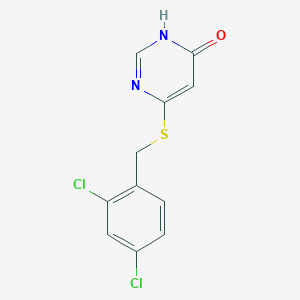


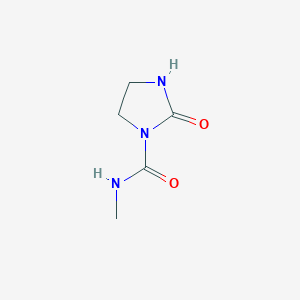
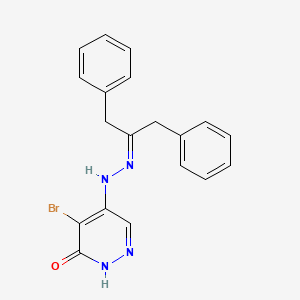


![4,5-Bis[2-(morpholin-4-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12920940.png)
![3,3,4,4,6-Pentamethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12920945.png)
